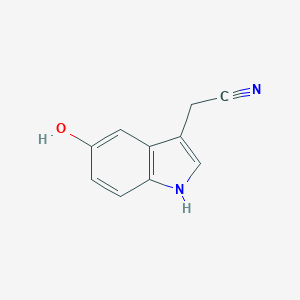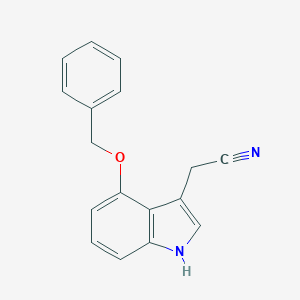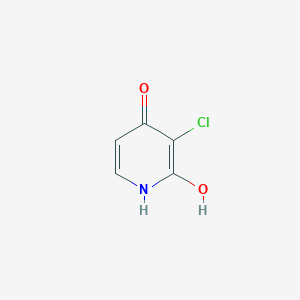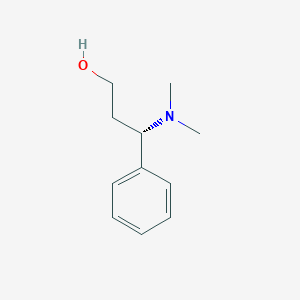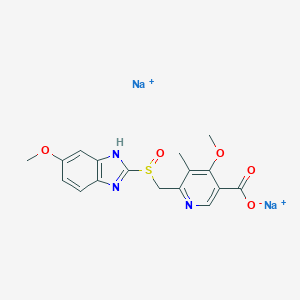
奥美拉唑二钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Omeprazole Acid Disodium Salt is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is specifically formulated to enhance the stability and solubility of omeprazole, making it suitable for various pharmaceutical applications .
科学研究应用
Omeprazole Acid Disodium Salt has a wide range of scientific research applications:
作用机制
Target of Action
Omeprazole is a proton pump inhibitor . Its primary target is the H+/K±ATPase enzyme , also known as the proton pump , found in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion .
Mode of Action
Omeprazole interacts with its target, the proton pump, by irreversibly blocking the enzyme, thereby inhibiting the secretion of gastric acid . This action results in an increase in gastric pH, providing relief from acid-related disorders .
Biochemical Pathways
Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . The CYP2C19 polymorphism was incorporated using in vitro data . The metabolism of omeprazole by these enzymes is a key part of its biochemical pathway .
Pharmacokinetics
Omeprazole is rapidly absorbed with peak plasma concentrations within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole can be influenced by the genetic polymorphism of CYP2C19, which can result in different metabolizer phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs) .
Result of Action
The inhibition of gastric acid secretion by omeprazole leads to an increase in gastric pH, which can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Action Environment
Omeprazole is acid-labile and needs to be protected from exposure to the acidic gastric juice when given orally . The enteric coating technology is used to protect acid-unstable drugs like omeprazole from the attack of gastric fluid and to release the drug in the small intestine . The likelihood of elevated gastric pH in practice is very high for patients . Therefore, the performance of commercial omeprazole pellets can be influenced by elevated pH .
生化分析
Biochemical Properties
Omeprazole Acid Disodium Salt, like Omeprazole, is a specific inhibitor of the H+, K±ATPase or ‘proton pump’ in parietal cells . This enzyme is responsible for the final step in the process of acid secretion . Omeprazole Acid Disodium Salt blocks acid secretion in response to all stimuli .
Cellular Effects
Omeprazole Acid Disodium Salt has a significant impact on various types of cells and cellular processes. It is used to treat conditions such as heartburn and gastric acid hypersecretion, and to promote healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Molecular Mechanism
Omeprazole Acid Disodium Salt exerts its effects at the molecular level by blocking the release of stomach acid . It forms a covalent linkage with H+, K±ATPase, which it irreversibly inhibits . This inhibition is the primary mechanism of action of Omeprazole Acid Disodium Salt .
Temporal Effects in Laboratory Settings
In laboratory settings, single doses of Omeprazole Acid Disodium Salt produce dose-dependent inhibition with increasing effect over the first few days, reaching a maximum after about 5 days . The drug undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions .
Dosage Effects in Animal Models
In animal models, the standard dose of Omeprazole Acid Disodium Salt is 0.25 to 0.5 mg per pound of body weight every 24 hours . The effects of the product vary with different dosages, and it has been observed that a single dose of Omeprazole Acid Disodium Salt inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life .
Metabolic Pathways
Omeprazole Acid Disodium Salt is mainly metabolized by CYP2C19 and CYP3A4 . These enzymes are modulated by estrogen and progesterone, which regulate the menstrual cycle .
Subcellular Localization
Given its similarity to Omeprazole, it is likely that it is preferentially concentrated in parietal cells where it forms a covalent linkage with H+, K±ATPase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole Acid Disodium Salt involves several steps, starting with the preparation of omeprazole. The key steps include:
Formation of the benzimidazole ring: This involves the reaction of 2-mercapto-5-methoxybenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-methyl chloride under basic conditions.
Oxidation: The resulting compound is then oxidized to form the sulfoxide derivative.
Salt Formation: The final step involves the reaction of the sulfoxide derivative with disodium carbonate to form Omeprazole Acid Disodium Salt
Industrial Production Methods
Industrial production of Omeprazole Acid Disodium Salt typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and stability of the final product .
化学反应分析
Types of Reactions
Omeprazole Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide.
Reduction: Reduction of the sulfoxide group back to the thioether.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Omeprazole sulfone.
Reduction: Omeprazole thioether.
Substitution: Various substituted derivatives of omeprazole.
相似化合物的比较
Similar Compounds
- Lansoprazole
- Esomeprazole
- Pantoprazole
- Rabeprazole
Uniqueness
Omeprazole Acid Disodium Salt is unique due to its enhanced stability and solubility compared to other proton pump inhibitors. This makes it particularly suitable for use in pharmaceutical formulations where stability and solubility are critical .
属性
CAS 编号 |
120003-84-1 |
|---|---|
分子式 |
C17H15N3Na2O5S |
分子量 |
419.4 g/mol |
IUPAC 名称 |
disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2 |
InChI 键 |
MPYYXGKWXYQANB-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |
规范 SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |
Pictograms |
Irritant |
同义词 |
5-methoxy-2-(((5-carboxylate-4-methoxy-3-methyl-2-pyridinyl)-methyl)sulfinyl)-1H-benzimidazole disodium salt ocide omeprazole omeprazole acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate](/img/structure/B27814.png)

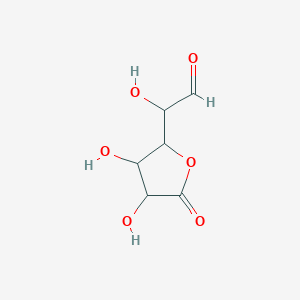


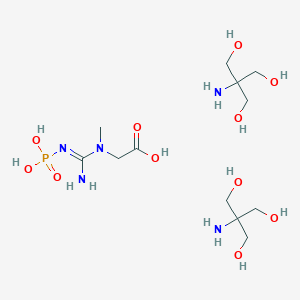
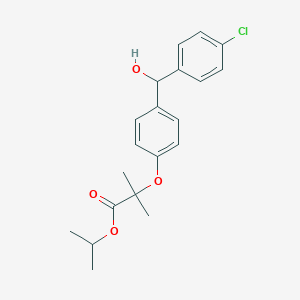
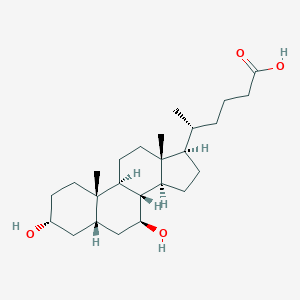

![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B27837.png)
